molecular formula C17H16N2OS B2896867 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 888409-80-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B2896867
CAS No.: 888409-80-1
M. Wt: 296.39
InChI Key: NVDZPELCVBLVJL-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole derivatives with phenylacetic acid derivatives under specific conditions. The reaction typically requires a catalyst, such as N,N-dimethyl-4-aminopyridine (DMAP), and proceeds under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, it may inhibit key enzymes or proteins essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target proteins, disrupting their function and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its dimethyl and phenylacetamide substituents enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-8-9-14-16(12(11)2)19-17(21-14)18-15(20)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDZPELCVBLVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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